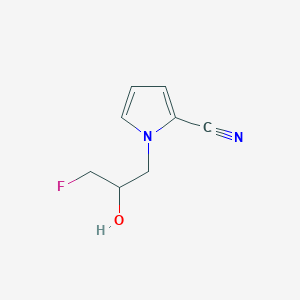
4-Methyl-2-(methylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(methylamino)pentan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylamino)pentan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-methylpentan-2-one with methylamine, followed by reduction. The reaction conditions typically include:
-
Alkylation
- Reactants: 4-methylpentan-2-one and methylamine
- Solvent: Anhydrous ethanol
- Temperature: Room temperature
- Catalyst: Acid catalyst such as hydrochloric acid
-
Reduction
- Reactants: Alkylated product from the first step
- Reducing agent: Sodium borohydride or lithium aluminum hydride
- Solvent: Anhydrous ether
- Temperature: Low temperature (0-5°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylamino)pentan-1-ol undergoes various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate or chromium trioxide
- Conditions: Acidic or basic medium
- Major Products: Corresponding ketone or carboxylic acid
-
Reduction
- Reagents: Hydrogen gas with a palladium catalyst
- Conditions: Elevated temperature and pressure
- Major Products: Saturated alcohol
-
Substitution
- Reagents: Halogenating agents such as thionyl chloride
- Conditions: Anhydrous conditions
- Major Products: Halogenated derivatives
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst
Substituting agents: Thionyl chloride, phosphorus tribromide
Scientific Research Applications
4-Methyl-2-(methylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylamino)pentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The methylamino group can participate in nucleophilic substitution reactions, further contributing to its chemical behavior. The compound’s effects are mediated through its ability to modulate biochemical pathways and interact with enzymes or receptors.
Comparison with Similar Compounds
4-Methyl-2-(methylamino)pentan-1-ol can be compared with other similar compounds such as:
2-Amino-2-methyl-1-propanol: Similar in having an amino and hydroxyl group but differs in the carbon chain structure.
4-Methyl-2-pentanol: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Methyl-2-pentanol: Differs in the position of the hydroxyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-2-(methylamino)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(5-9)8-3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXDSKCXOZUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
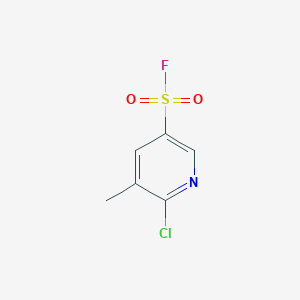
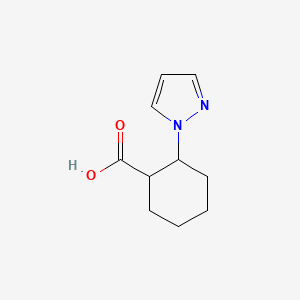
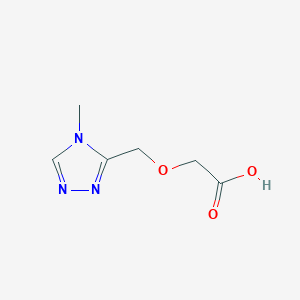


![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine](/img/structure/B13259032.png)
![1-[(Thiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13259036.png)
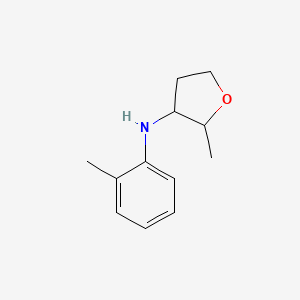
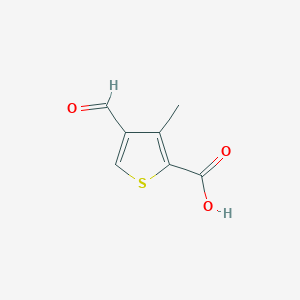
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B13259058.png)
![2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13259060.png)
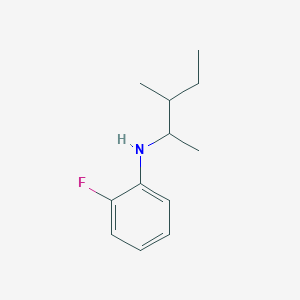
![5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane](/img/structure/B13259074.png)
